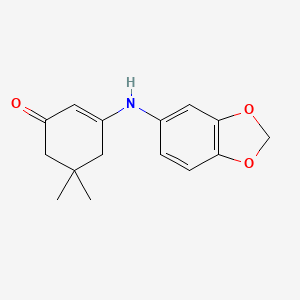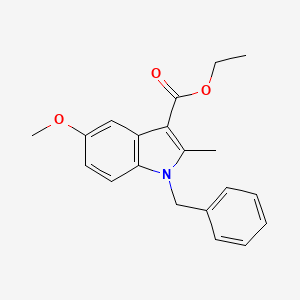![molecular formula C29H23N3O3S B15009376 4-methyl-N-[(2Z)-3-(4-methylphenyl)-5-(4-nitrophenoxy)-4-phenyl-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B15009376.png)
4-methyl-N-[(2Z)-3-(4-methylphenyl)-5-(4-nitrophenoxy)-4-phenyl-1,3-thiazol-2(3H)-ylidene]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-N,3-BIS(4-METHYLPHENYL)-5-(4-NITROPHENOXY)-4-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE is a complex organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N,3-BIS(4-METHYLPHENYL)-5-(4-NITROPHENOXY)-4-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors containing sulfur and nitrogen.
Introduction of Aromatic Groups: Aromatic substitution reactions can be used to introduce the phenyl and methylphenyl groups.
Functional Group Modifications: Nitro and other functional groups can be introduced through nitration or other specific reactions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Precise control of reaction conditions to ensure the desired product formation.
Purification Techniques: Methods such as recrystallization, chromatography, and distillation to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2Z)-N,3-BIS(4-METHYLPHENYL)-5-(4-NITROPHENOXY)-4-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Aromatic substitution reactions to modify the phenyl rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution Reagents: Such as halogens or nitrating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group may yield an amine derivative.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigation of its pharmacological properties and potential therapeutic uses.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of (2Z)-N,3-BIS(4-METHYLPHENYL)-5-(4-NITROPHENOXY)-4-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE involves its interaction with specific molecular targets. This may include:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interaction with Receptors: Modulating receptor function.
Pathway Modulation: Affecting signaling pathways within cells.
Comparación Con Compuestos Similares
Similar Compounds
Thiazole Derivatives: Compounds with similar thiazole rings but different substituents.
Aromatic Compounds: Compounds with multiple aromatic rings and functional groups.
Propiedades
Fórmula molecular |
C29H23N3O3S |
|---|---|
Peso molecular |
493.6 g/mol |
Nombre IUPAC |
N,3-bis(4-methylphenyl)-5-(4-nitrophenoxy)-4-phenyl-1,3-thiazol-2-imine |
InChI |
InChI=1S/C29H23N3O3S/c1-20-8-12-23(13-9-20)30-29-31(24-14-10-21(2)11-15-24)27(22-6-4-3-5-7-22)28(36-29)35-26-18-16-25(17-19-26)32(33)34/h3-19H,1-2H3 |
Clave InChI |
CETCOLBISJZLPZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N=C2N(C(=C(S2)OC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4)C5=CC=C(C=C5)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-Chloro-6-(4-iodo-phenylamino)-[1,3,5]triazin-2-ylamino]-acetic acid ethyl ester](/img/structure/B15009298.png)


![5-amino-3-[(Z)-2-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}-1-cyanoethenyl]-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B15009319.png)
![3-[4-(3-Chlorophenyl)piperazin-1-yl]-1-[2-(3,4-dimethoxyphenyl)ethyl]pyrrolidine-2,5-dione](/img/structure/B15009322.png)

![(4E)-1-(3-chloro-4-methylphenyl)-5-[4-(dimethylamino)phenyl]-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione](/img/structure/B15009332.png)

![N-[(4Z)-4-[4-(diethylamino)benzylidene]-5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide](/img/structure/B15009342.png)
![3-[4-(5-hydroxy-1-phenyl-1H-pyrazol-3-yl)phenyl]-1-phenyl-1H-pyrazol-5-ol](/img/structure/B15009344.png)


![(4E)-4-[(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]-1-(4-iodophenyl)pyrazolidine-3,5-dione](/img/structure/B15009371.png)
![(5E)-5-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-1-[(4-fluorophenyl)methyl]-1,3-diazinane-2,4,6-trione](/img/structure/B15009382.png)
